Desmetilracloprida

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Desmethylraclopride involves complex chemical reactions, where specific methodologies can lead to the development of this compound or its analogs. For example, the formal synthesis of (+/-)-desmethylamino FR901483 demonstrates a sequence involving spirocyclization and radical cyclization, highlighting the intricate steps required to construct such molecules (Wardrop & Zhang, 2001).

Molecular Structure Analysis

Desmethylraclopride's structure is pivotal in understanding its function and interaction with biological systems. While specific studies on Desmethylraclopride's molecular structure are not directly highlighted, research on analogous molecules suggests the importance of structural analysis in determining the activity and synthesis pathways of such compounds.

Chemical Reactions and Properties

Desmethylraclopride participates in chemical reactions that are crucial for its synthesis and application. Studies on related compounds, such as the radiochemical synthesis of [18F]Fluororaclopride, offer insights into the chemical reactions Desmethylraclopride might undergo and its properties, such as affinity and specificity towards certain receptors or molecular targets (Kiesewetter, Brücke, & Finn, 1989).

Physical Properties Analysis

The physical properties of Desmethylraclopride, such as solubility, melting point, and stability, are essential for its application in various fields. While specific details on Desmethylraclopride are not available, the study of deep eutectic solvents and their properties provides a general understanding of how such compounds' physical properties are analyzed and their significance (Alomar et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define Desmethylraclopride's utility in research and potential applications. The synthesis and study of related compounds, such as organometallic complexes and their interactions with biomolecules, shed light on the chemical properties essential for the understanding of Desmethylraclopride (Fish & Jaouen, 2003).

Aplicaciones Científicas De Investigación

Marcado radiactivo en microreactores

Desmetilracloprida se ha utilizado en el desarrollo de un nuevo método de marcado radiactivo utilizando un microreactor . Este método se desarrolló para la síntesis rápida de [11C]racloprida . La eficiencia de la O - [11C]metilación se evaluó utilizando soluciones de dimetilsulfóxido que contenían el precursor O-desmetil . Esta técnica puede facilitar la producción rutinaria simple y eficiente de compuestos marcados con 11C a través de la O - [11C]metilación con [11C]CH3I .

Tomografía por emisión de positrones (PET)

This compound se utiliza en aplicaciones de medicina nuclear, particularmente en imágenes de tomografía por emisión de positrones (PET) . Las imágenes de PET permiten el diagnóstico no invasivo y en etapa temprana de enfermedades . Los radiofármacos marcados con radionucleidos emisores de positrones de vida media corta, como el carbono-11 (t1/2=20.4 min) o el flúor-18 (t1/2=109.8 min), se utilizan como trazadores de imágenes PET .

Tecnologías microfluídicas

This compound tiene aplicaciones en tecnologías microfluídicas, también conocidas como "laboratorio en un chip" . Recientemente se ha demostrado que estas tecnologías son útiles en la síntesis de radiotrazadores PET . Un microreactor consiste en una red de canales de tamaño micrométrico, típicamente de 10 a 300 µm de dimensión, que se graban en un sustrato sólido como vidrio de cuarzo (chip microfluídico) <svg class="icon" height="16" p-id="1735" t="1

Propiedades

IUPAC Name |

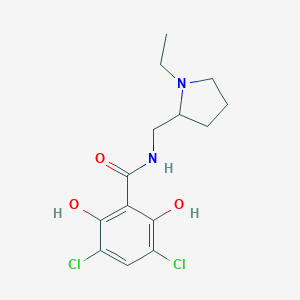

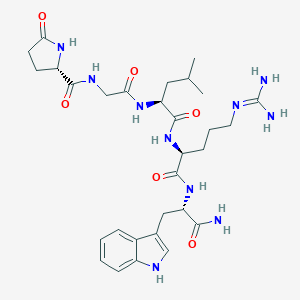

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQOMEPZWBXAMA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119670-11-0 | |

| Record name | Desmethylraclopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Desmethylraclopride in the synthesis of [11C]raclopride?

A1: Desmethylraclopride serves as the precursor molecule in the radiolabeling process to create [11C]raclopride. The research article describes a method where Desmethylraclopride undergoes O-[11C]-methylation using [11C]methyl iodide, resulting in the formation of [11C]raclopride []. This radiolabeled compound is then suitable for use as a tracer in Positron Emission Tomography (PET) studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)

![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)